N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide

Description

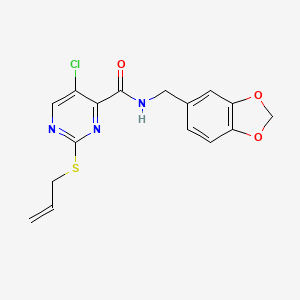

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a 5-chloro substituent on the pyrimidine ring and a propenylsulfanyl (allylthio) group at the 2-position. The carboxamide moiety is substituted with a 1,3-benzodioxole-methyl group, introducing an electron-rich aromatic system. The compound’s synthesis likely involves coupling reactions (e.g., using HATU/DIPEA in DMF) and purification via HPLC, as inferred from analogous methodologies . Analytical validation via NMR and HRMS is standard practice to confirm structural integrity .

Properties

Molecular Formula |

C16H14ClN3O3S |

|---|---|

Molecular Weight |

363.8 g/mol |

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |

InChI |

InChI=1S/C16H14ClN3O3S/c1-2-5-24-16-19-8-11(17)14(20-16)15(21)18-7-10-3-4-12-13(6-10)23-9-22-12/h2-4,6,8H,1,5,7,9H2,(H,18,21) |

InChI Key |

SFUSKMNSWLNACQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCSC1=NC=C(C(=N1)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl |

Origin of Product |

United States |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

- Benzodioxole moiety : Known for its role in various biological activities.

- Pyrimidine core : Associated with numerous pharmacological properties.

- Chloro and prop-2-en-1-ylsulfanyl groups : Contribute to the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and inflammation.

- Receptor Modulation : It is hypothesized to bind to certain receptors, altering their function and signaling pathways, which could influence cellular responses.

Biological Activities

Research has indicated several potential biological activities of this compound:

Anticancer Activity

Studies have shown that compounds containing pyrimidine scaffolds exhibit significant anticancer properties. The specific compound has been noted for:

- Cell Line Studies : Demonstrating cytotoxic effects against various cancer cell lines.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity:

- Bacterial Inhibition : Effective against a range of Gram-positive and Gram-negative bacteria.

| Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/mL | |

| S. aureus | 16 µg/mL |

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

-

Case Study on Cancer Treatment :

- A study involving MCF7 cells demonstrated that treatment with the compound resulted in significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation.

-

Case Study on Antimicrobial Activity :

- Clinical isolates of Staphylococcus aureus were treated with the compound, showing a reduction in bacterial load in vitro, suggesting potential for development as an antimicrobial agent.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound:

- Synthesis Improvements : Novel synthetic routes have been developed to increase yield and purity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with a closely related analogue, N-Benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide (RN: 874139-56-7) , to highlight key distinctions and implications.

Table 1: Structural and Functional Comparison

Key Analysis:

Sulfur Group Chemistry :

- The target compound’s thioether (allylsulfanyl) group is less oxidized than the sulfonyl group in the analogue. Thioethers are prone to metabolic oxidation (e.g., to sulfoxides/sulfones), which may influence pharmacokinetics . Sulfonyl groups, being fully oxidized, are more stable and often used to enhance metabolic resistance in drug design .

Carboxamide Substitution: The target compound’s secondary amide (N-benzodioxolylmethyl) contrasts with the tertiary amide (N-benzyl-N-pyridinyl) in the analogue. Tertiary amides are typically more lipophilic, which could affect membrane permeability.

Aromatic Systems :

- The 1,3-benzodioxole group in the target compound is associated with π-π stacking and electron-donating effects, which may enhance binding to aromatic residues in biological targets. In contrast, the benzyl-pyridinyl combination in the analogue offers dual aromaticity with a heterocyclic base, enabling diverse binding modes .

Synthetic Considerations :

- Both compounds likely employ pyrimidine carboxamide coupling strategies (e.g., HATU-mediated amidation) . However, introducing the sulfonyl group in the analogue may require additional oxidation steps (e.g., from a thiol precursor), whereas the thioether in the target compound could be installed via nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.